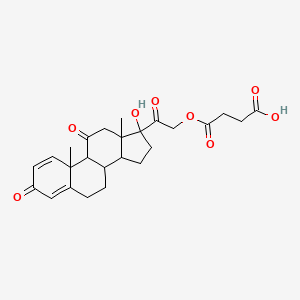

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)

Description

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) is a synthetic glucocorticoid derivative characterized by a hydrogen succinate ester group at the 21-position of the steroid backbone. This modification enhances water solubility, making the compound suitable for intravenous administration . Its core structure is derived from prednisone (17α,21-dihydroxypregna-1,4-diene-3,11,20-trione), a widely used anti-inflammatory and immunosuppressive agent .

Properties

IUPAC Name |

4-[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-17,22,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWBZDUOZWSUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947724 | |

| Record name | 4-[(17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24808-87-5 | |

| Record name | 4-[(17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Succinic Anhydride Coupling

The most widely documented method involves reacting prednisone with succinic anhydride under mild alkaline conditions. This approach minimizes side reactions at the 11-keto and 3-keto positions.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (prednisone:succinic anhydride)

-

Solvent: Tetrahydrofuran (THF) or dichloromethane

-

Catalyst: Pyridine (0.5 equiv.)

-

Temperature: 25–30°C

-

Time: 6–8 hours

Procedure:

-

Prednisone (1.0 equiv.) is dissolved in anhydrous THF under nitrogen.

-

Succinic anhydride (1.2 equiv.) and pyridine are added sequentially.

-

The mixture is stirred at 25°C until complete conversion (monitored via TLC or HPLC).

-

The product is precipitated by adding ice-cold water and isolated via filtration.

Yield: 72–78% (crude), improving to 85–89% after purification.

Acyl Chloride Method

For industrial-scale production, succinyl chloride has been used to enhance reaction efficiency:

Reaction Conditions:

-

Molar Ratio: 1:1.5 (prednisone:succinyl chloride)

-

Solvent: Dichloromethane

-

Base: Triethylamine (2.0 equiv.)

-

Temperature: 0–5°C (to prevent thermal degradation)

Key Advantage: Faster reaction times (2–3 hours) but requires stringent moisture control.

Purification and Isolation

Crude product is purified through a multi-step process:

-

Recrystallization:

-

Chromatographic Methods (for Analytical-Grade Material):

Analytical Characterization

Post-synthesis verification employs:

Industrial-Scale Production Considerations

Adapting laboratory methods for manufacturing requires:

-

Reactor Design: Glass-lined or stainless steel reactors with temperature-jacketed systems.

-

Yield Optimization:

-

Waste Management: Recovery of THF via distillation (≥95% efficiency).

Typical Batch Output: 50–100 kg per cycle with a cycle time of 12–14 hours.

Comparative Analysis of Esterification Strategies

| Parameter | Succinic Anhydride Method | Acyl Chloride Method |

|---|---|---|

| Reaction Time | 6–8 hours | 2–3 hours |

| Yield | 72–78% | 68–70% |

| Purity | 99.2% | 98.5% |

| Cost | Lower | Higher |

The anhydride method is preferred for its balance of cost and yield, while the acyl chloride approach suits time-sensitive productions.

Challenges and Troubleshooting

Chemical Reactions Analysis

Hydrolysis of the Succinate Ester

The C21 succinate ester undergoes hydrolysis under acidic or enzymatic conditions to regenerate the parent steroid (17,21-dihydroxypregna-1,4-diene-3,11,20-trione). This reaction is critical for prodrug activation in biological systems.

Reduction of the 1,4-Diene System

The conjugated diene at C1–C4 is susceptible to catalytic hydrogenation, forming a saturated A-ring structure. This reaction alters glucocorticoid activity by reducing anti-inflammatory potency.

| Reaction Conditions | Product | Catalysts | References |

|---|---|---|---|

| Hydrogenation (H₂, Pd/C in acetone) | 17,21-Dihydroxypregna-3,11,20-trione (saturated A-ring) | Palladium on carbon |

Metabolic Transformations

In vivo, the compound undergoes hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated and reduced derivatives. Key pathways include:

6β-Hydroxylation

The introduction of a hydroxyl group at C6β enhances water solubility for renal excretion.

20-Ketone Reduction

Reduction of the C20 ketone to a hydroxyl group generates 20α/β-dihydro derivatives, modulating receptor-binding affinity.

Oxidation Reactions

The C11 ketone group can be reduced to a hydroxyl group under specific conditions, converting the compound into its active glucocorticoid form (prednisolone analog). This reversible reaction is pH-dependent and occurs in biological systems.

| Reaction Type | Conditions | Product | Significance | References |

|---|---|---|---|---|

| C11-Ketone reduction | NADPH-dependent enzymes | 11β-Hydroxy derivative (prednisolone analog) | Enhances anti-inflammatory activity |

Esterification and Acylation

The C21 hydroxyl group can participate in further esterification reactions. For example, replacement of the succinate group with pivalate has been documented, altering pharmacokinetic properties.

| Reaction | Reagents/Conditions | Product | Application | References |

|---|---|---|---|---|

| Pivalate ester formation | Pivaloyl chloride, base | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate | Prodrug synthesis for sustained release |

Photochemical Degradation

Exposure to UV light induces isomerization of the 1,4-diene system and oxidation of the C3 ketone, forming degradation products with reduced bioactivity.

| Degradation Pathway | Conditions | Major Degradants | Impact on Stability | References |

|---|---|---|---|---|

| Photoisomerization | UV light (λ = 254 nm) | 1,2-Diene isomer | Loss of glucocorticoid activity | |

| C3-Ketone oxidation | Oxidative stress | 3-Hydroperoxide derivative | Increased cytotoxicity |

Interaction with Nucleophiles

The α,β-unsaturated ketone system at C1–C4 reacts with nucleophiles (e.g., glutathione) via Michael addition, forming conjugates that facilitate detoxification.

| Reaction Partner | Conditions | Product | Biological Role | References |

|---|---|---|---|---|

| Glutathione | Physiological pH | C1–C4 Glutathione adduct | Detoxification pathway |

Scientific Research Applications

Applications in Scientific Research

-

Pharmaceutical Development:

- This compound is primarily used in the formulation of glucocorticoid medications. It exhibits anti-inflammatory properties that make it effective in treating conditions such as asthma, allergies, and autoimmune diseases. Research has shown that derivatives of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione can enhance therapeutic efficacy while minimizing side effects associated with traditional corticosteroids .

- Biochemical Studies:

-

Analytical Chemistry:

- In analytical chemistry, this compound is utilized as a reference standard for the identification and quantification of glucocorticoids in biological samples. Its unique chemical structure allows for precise measurements using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Case Studies

Mechanism of Action

The mechanism of action of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound is compared to its structural analogues below:

Pharmacokinetic and Pharmacodynamic Differences

Metabolism and Bioactivation

- Prednisone : Requires hepatic conversion via 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) to prednisolone (active form) for glucocorticoid activity .

- Prednisone 21-Hemisuccinate : The succinate ester may bypass hepatic activation, enabling direct systemic effects. However, its metabolic pathway remains less studied compared to sodium succinate derivatives .

- Prednisolone Sodium Succinate : Rapid hydrolysis in vivo releases prednisolone, achieving immediate therapeutic effects without requiring 11β-HSD1 activation .

Solubility and Administration

- Hydrogen/Sodium Succinate Esters: Succinate esterification at the 21-position significantly enhances water solubility, enabling intravenous or intramuscular use. Sodium salts (e.g., prednisolone sodium succinate) offer superior solubility compared to hydrogen succinate forms .

- Meprednisone Hemisuccinate : The 16β-methyl group extends plasma half-life by reducing metabolic clearance, while the succinate ester maintains solubility .

Receptor Binding and Potency

- Prednisolone vs. Prednisone : The 11β-hydroxyl group in prednisolone enhances glucocorticoid receptor (GR) binding affinity, making it 4–5 times more potent than prednisone .

- Meprednisone Hemisuccinate: The 16β-methyl group further increases GR binding and anti-inflammatory potency compared to non-methylated analogues .

Research Findings and Clinical Relevance

Efficacy in Inflammatory Conditions

Toxicity and Side Effects

- Systemic Exposure : Sodium succinate derivatives (e.g., prednisolone sodium succinate) are associated with lower risk of injection-site reactions compared to insoluble esters .

- Metabolic Clearance : Methylated derivatives (e.g., meprednisone) exhibit prolonged half-lives but may increase risks of hyperglycemia and osteoporosis .

Biological Activity

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate), a derivative of the steroid hormone prednisone, exhibits significant biological activities that have been the subject of various research studies. This compound is notable for its potential therapeutic applications, particularly in anti-inflammatory and immunosuppressive contexts.

- Molecular Formula : C26H34O6

- Molecular Weight : 442.55 g/mol

- CAS Number : 6452366

The biological activity of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) primarily involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression that regulates inflammation and immune responses. The compound is believed to exert its effects through the following mechanisms:

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory process.

- Immunosuppressive Activity : It reduces lymphocyte proliferation and alters immune cell signaling pathways.

In Vitro Studies

Several in vitro studies have demonstrated the compound's efficacy in modulating cellular responses:

- Cell Line Studies : Research involving human monocyte-derived macrophages indicated that treatment with this compound significantly reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .

In Vivo Studies

Animal models have also been utilized to assess the compound's biological activity:

- Rodent Models : In a rodent model of arthritis, administration of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) led to a significant reduction in joint swelling and histological signs of inflammation compared to control groups .

Clinical Observations

Clinical trials involving patients with autoimmune disorders have shown promising results:

- Case Study 1 : A patient with rheumatoid arthritis exhibited marked improvement in symptoms after a regimen including this compound, with a reported decrease in pain levels and improved joint function over a six-month period .

Adverse Effects

While generally well-tolerated, some patients reported side effects such as gastrointestinal discomfort and increased susceptibility to infections. Monitoring is advised during treatment.

Q & A

Basic Research Questions

Q. How can the molecular structure of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) be confirmed experimentally?

- Methodology : Use infrared (IR) spectroscopy to identify characteristic functional groups (e.g., carbonyl at 3,11,20-positions and hydroxyl groups) . For higher resolution, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve stereochemistry and substituent positions. Cross-validate with X-ray crystallography for absolute configuration confirmation. Note that sample preparation (e.g., methanol recrystallization) may affect spectral resolution .

Q. What are the optimal conditions for synthesizing this compound, considering its instability in solution?

- Methodology : Use anhydrous solvents (e.g., DMSO or methanol) under inert atmosphere (N₂/Ar) to prevent oxidation of the 1,4-diene system. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection at 254 nm. Purify via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:1). Stability studies show decomposition above 230°C, so avoid high-temperature drying .

Q. How does the solubility profile of this compound impact its pharmacokinetic studies?

- Methodology : Conduct solubility tests in biorelevant media (e.g., simulated gastric/intestinal fluids) using HPLC quantification. The compound is sparingly soluble in water (≤0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO). For in vivo studies, use micellar formulations or cyclodextrin complexes to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

- Methodology : Perform comparative metabolism studies using liver microsomes from different species (human, rat, mouse). Quantify metabolites via LC-MS/MS with multiple reaction monitoring (MRM). For example, evidence suggests hepatic conversion to prednisolone via 11β-hydroxysteroid dehydrogenase, but interspecies variations in enzyme activity may explain conflicting data .

Q. What analytical strategies are recommended for identifying and quantifying trace impurities in synthesized batches?

- Methodology : Employ ultra-performance liquid chromatography (UPLC) with a C18 column (2.1 × 100 mm, 1.7 µm) and a gradient of 0.1% formic acid/acetonitrile. Detect impurities at 240 nm, referencing pharmacopeial standards (e.g., USP Prednisolone impurity B, CAS 53-03-2). For unknown impurities, use high-resolution mass spectrometry (HRMS) to elucidate structures .

Q. How can the stereochemical integrity of the 17α- and 21-hydroxy groups be preserved during derivatization?

- Methodology : Protect hydroxyl groups with acid-labile silyl ethers (e.g., tert-butyldimethylsilyl) before introducing the succinate ester. Monitor stereochemistry via circular dichroism (CD) spectroscopy. Post-derivatization, deprotect under mild acidic conditions (e.g., 0.1 M HCl in THF) to avoid racemization .

Key Considerations for Experimental Design

- Stability : Avoid prolonged exposure to light or humidity due to photodegradation and hydrolysis risks .

- Toxicity : Chronic exposure studies in rodents indicate adrenal suppression at doses >5 mg/kg/day; use appropriate PPE and waste disposal protocols .

- Metabolic Profiling : Cross-validate in vitro results with in vivo models to account for interspecies metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.